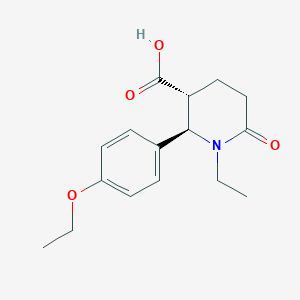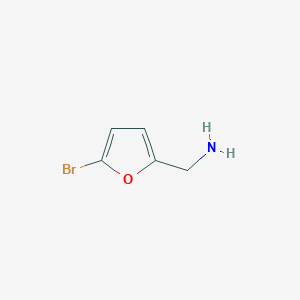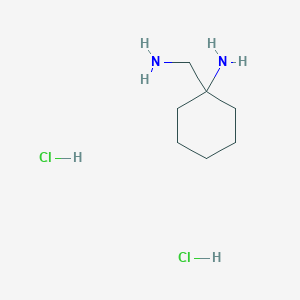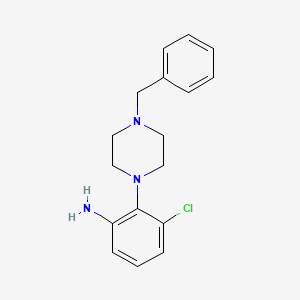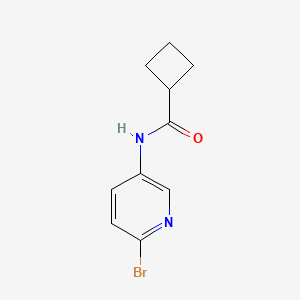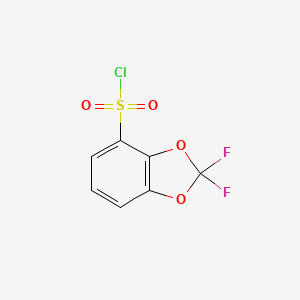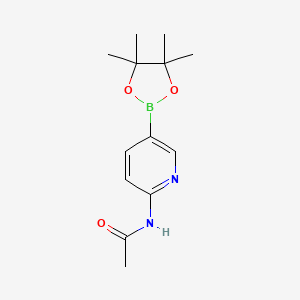
2-Acetamidopyridine-5-boronic acid pinacol ester
Vue d'ensemble
Description
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a reagent used to synthesize new quinolinequinone derivatives as cytotoxic agents . In addition, novel benzoxazinyl-oxazolidinones are synthesized using this compound with application towards antibacterial agents .
Synthesis Analysis
The synthesis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester involves Suzuki–Miyaura (SM) cross-coupling . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester is represented by the empirical formula C13H19BN2O3 . The molecular weight of the compound is 262.11 .Chemical Reactions Analysis
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is used in the synthesis of new quinolinequinone derivatives as cytotoxic agents . It is also used in the synthesis of novel benzoxazinyl-oxazolidinones with application towards antibacterial agents .Physical And Chemical Properties Analysis
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a solid substance with a melting point of 130-134 °C . The compound has the SMILES stringCC(=O)Nc1ccc(cn1)B2OC(C)(C)C(C)(C)O2 .
Applications De Recherche Scientifique
Synthesis of Quinolinequinone Derivatives
This compound is used as a reagent to synthesize new quinolinequinone derivatives . These derivatives have been studied for their potential as cytotoxic agents, which can be useful in the development of cancer treatments .
Production of Antibacterial Agents
Another application of 2-Acetamidopyridine-5-boronic acid pinacol ester is in the synthesis of novel benzoxazinyl-oxazolidinones . These compounds have shown promise as antibacterial agents, which could be beneficial in combating bacterial infections .
Suzuki Reactions
In organic chemistry, this compound is used in Suzuki reactions . These reactions are a type of cross-coupling reaction, used to form carbon-carbon bonds. This has wide applications in the synthesis of complex organic compounds .
Synthesis of Pharmaceutical Intermediates
2-Acetamidopyridine-5-boronic acid pinacol ester is used as a raw material for the synthesis of pharmaceutical intermediates . These intermediates are crucial in the production of various pharmaceutical drugs .
Agrochemical Production
This compound is an important raw material and intermediate used in the production of agrochemicals . These chemicals are essential in modern agriculture, helping to protect crops and improve yields .
Dye Manufacturing
The compound is also used in the production of dyestuffs . These dyes have various applications, from textile manufacturing to food coloring .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acid derivatives are generally known to interact with various enzymes and receptors in the body, particularly those involved in cellular signaling and metabolism .
Mode of Action
2-Acetamidopyridine-5-boronic acid pinacol ester is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transfer of the organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Result of Action
2-Acetamidopyridine-5-boronic acid pinacol ester is used as a reagent to synthesize new quinolinequinone derivatives as cytotoxic agents . Additionally, novel benzoxazinyl-oxazolidinones are synthesized using this compound, which have applications towards antibacterial agents .
Propriétés
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPTBAHVWJMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590346 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidopyridine-5-boronic acid pinacol ester | |
CAS RN |
904326-87-0 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

